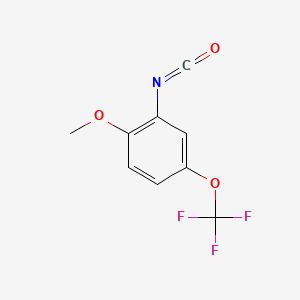
Bismuth(3+) vanadium monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a bright yellow solid that is widely studied for its photocatalytic properties, particularly in the degradation of organic pollutants and water splitting under visible light irradiation . This compound is known for its narrow bandgap, resistance to corrosion, and low toxicity, making it an attractive material for various environmental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth vanadium oxide can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and co-precipitation methods. One common approach involves the hydrothermal method, where bismuth nitrate and ammonium metavanadate are reacted in an aqueous solution under high temperature and pressure conditions . This method allows for the formation of well-crystallized BiVO₄ with controlled morphology and particle size.
Industrial Production Methods: In industrial settings, bismuth vanadium oxide is often produced through high-temperature solid-state reactions. This involves mixing bismuth oxide (Bi₂O₃) and vanadium pentoxide (V₂O₅) in stoichiometric ratios and heating the mixture at temperatures ranging from 500°C to 700°C . The resulting product is then cooled and ground to obtain the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Bismuth vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic oxidation reactions under visible light irradiation .
Common Reagents and Conditions:
Reduction: BiVO₄ can also participate in reduction reactions, where it reduces metal ions in solution to their elemental forms.
Substitution: Substitution reactions involving BiVO₄ typically occur in solid-state reactions where other metal ions replace bismuth or vanadium in the crystal lattice.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in photocatalytic oxidation, the primary products are carbon dioxide and water, resulting from the complete mineralization of organic pollutants .
Scientific Research Applications
Bismuth vanadium oxide has a wide range of scientific research applications, including:
Environmental Chemistry: BiVO₄ is extensively studied for its photocatalytic properties in degrading organic pollutants and purifying water.
Material Science: It is used in the development of advanced materials for solar energy conversion and storage.
Biology and Medicine: Research is ongoing to explore its potential in biomedical applications, such as antibacterial coatings and drug delivery systems.
Industry: BiVO₄ is used as a pigment in paints and coatings due to its bright yellow color and stability.
Mechanism of Action
The mechanism by which bismuth vanadium oxide exerts its photocatalytic effects involves the absorption of visible light, which generates electron-hole pairs in the semiconductor material. These photogenerated electrons and holes migrate to the surface of BiVO₄, where they react with adsorbed water or oxygen molecules to produce reactive radical species such as hydroxyl radicals (•OH) and superoxide anions (O₂•−) . These radicals are highly reactive and can oxidize organic pollutants, leading to their degradation and mineralization .
Comparison with Similar Compounds
Bismuth vanadium oxide can be compared with other similar compounds, such as:
Bismuth Tungstate (Bi₂WO₆): Like BiVO₄, bismuth tungstate is a visible light-driven photocatalyst with applications in environmental remediation.
Bismuth Molybdate (Bi₂MoO₆): This compound is also used in photocatalysis but has different electronic properties and reactivity compared to BiVO₄.
Vanadium Oxide (V₂O₅): Vanadium oxide is another photocatalyst with applications in environmental chemistry, but it has a wider bandgap and different reactivity under visible light.
Bismuth vanadium oxide stands out due to its unique combination of narrow bandgap, low toxicity, and high photocatalytic efficiency under visible light irradiation .
Properties
Molecular Formula |
BiOV+3 |
|---|---|
Molecular Weight |
275.921 g/mol |
IUPAC Name |
bismuth;oxovanadium |
InChI |
InChI=1S/Bi.O.V/q+3;; |
InChI Key |
CZDDNJRQGDOQMA-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


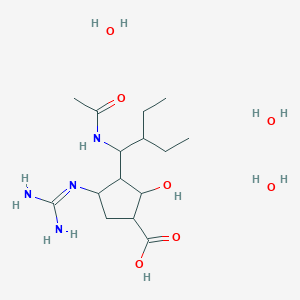
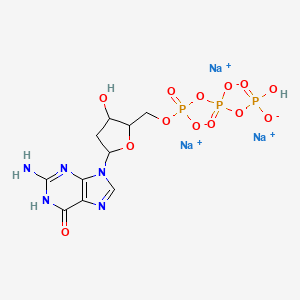
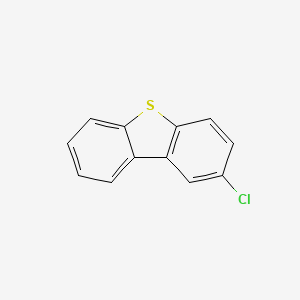
![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
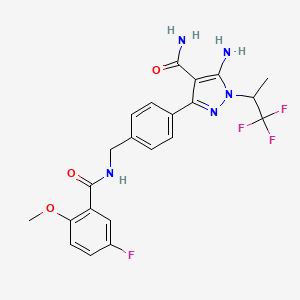
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
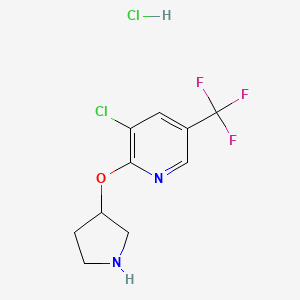
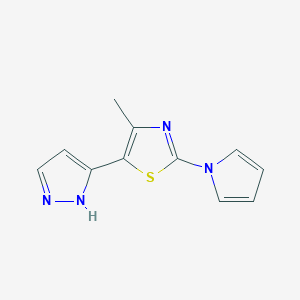
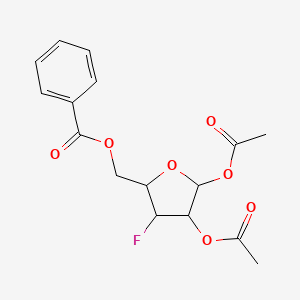
![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
